2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
Description
Introduction to Benzimidazole-Oxadiazole-Thiazole Hybrid Scaffolds
Structural Overview of 2-((5-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
The molecular architecture of this compound integrates four key components:
- Benzimidazole core : A bicyclic system comprising fused benzene and imidazole rings. The imidazole nitrogen atoms at positions 1 and 3 participate in hydrogen bonding with biological targets.
- 1,3,4-Oxadiazole ring : A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This ring enhances metabolic stability and serves as a hydrogen bond acceptor.
- Thiazole moiety : A sulfur- and nitrogen-containing heterocycle linked to the acetamide group. The sulfur atom contributes to hydrophobic interactions, while the nitrogen facilitates hydrogen bonding.
- Furan substituent : A oxygen-containing heterocycle at position 4 of the thiazole ring, enabling π-π stacking interactions with aromatic residues in enzyme active sites.
The compound’s connectivity can be represented as:
Benzimidazole-ethyl → Oxadiazole-thioether → Acetamide → Thiazole-furan
A simplified structural breakdown is provided below:
The molecular formula, derived from structural analysis, is C~20~H~19~N~7~O~3~S~2~ , with a calculated molecular weight of 509.54 g/mol.
Significance of Heterocyclic Hybridization in Medicinal Chemistry
Hybridizing benzimidazole, oxadiazole, and thiazole scaffolds leverages the unique pharmacological properties of each heterocycle:
Synergistic Effects on Target Binding
- Benzimidazole : Known for inhibiting enzymes like α-glucosidase and α-amylase via interactions with catalytic residues (e.g., Glu 276 in α-glucosidase). In hybrid systems, its planar structure facilitates π-π stacking with aromatic amino acids.
- Oxadiazole : Improves metabolic stability compared to acyclic analogs and participates in hydrogen bonding through its nitrogen and oxygen atoms. For example, oxadiazole-containing hybrids show 10–20-fold greater α-glucosidase inhibition than non-hybrid analogs.
- Thiazole : Enhances membrane permeability due to its sulfur atom and modulates electron distribution for optimized target engagement. Thiazole derivatives exhibit IC~50~ values as low as 1.31 µM against α-amylase.
Pharmacokinetic Advantages
- Hybridization reduces susceptibility to enzymatic degradation. For instance, oxadiazole-thiazole hybrids demonstrate 50% greater metabolic stability in hepatic microsome assays compared to single-heterocycle analogs.
- The furan substituent increases solubility in polar solvents, addressing a common limitation of benzimidazole-based drugs.
Comparative Activity of Hybrid Analogs
Recent studies highlight the superiority of hybrid scaffolds over parent compounds:
| Hybrid System | Target Enzyme | IC~50~ (µM) | Reference |
|---|---|---|---|
| Benzimidazole-thiazole | α-Amylase | 1.30 ± 0.05 | |
| Benzimidazole-oxadiazole | α-Glucosidase | 2.70 ± 0.10 | |
| Standalone benzimidazole | α-Glucosidase | 35.83 |
Molecular docking simulations of analogous hybrids reveal critical binding modes:
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S2/c27-17(24-19-23-14(10-30-19)15-6-3-9-28-15)11-31-20-26-25-18(29-20)8-7-16-21-12-4-1-2-5-13(12)22-16/h1-6,9-10H,7-8,11H2,(H,21,22)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYTZXXAGNYPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NC4=NC(=CS4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a hybrid molecule that incorporates different pharmacophores, potentially endowing it with diverse biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 380.4 g/mol . The presence of multiple heterocycles, including benzimidazole, oxadiazole, thiazole, and furan rings, suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In a study examining various oxadiazole derivatives, compounds similar to the one showed effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the benzimidazole moiety enhances the antimicrobial activity due to its ability to interact with bacterial enzymes and disrupt cell wall synthesis .
Anticancer Potential
The incorporation of the 1,3,4-oxadiazole structure has been linked to anticancer properties. Studies have demonstrated that compounds containing this moiety can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). Molecular docking studies suggest that the compound may bind effectively to these targets, thereby exerting cytotoxic effects on cancer cells .
The proposed mechanism of action involves the inhibition of specific enzymes critical for DNA replication and repair in cancer cells. The thiazole and furan components may also contribute to the overall bioactivity by enhancing solubility and bioavailability .
Case Studies
- Antimicrobial Efficacy : A study involving a series of oxadiazole derivatives demonstrated that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 μg/mL to 50 μg/mL against various pathogens .
- Cytotoxicity in Cancer Models : Another study reported that similar compounds showed IC50 values in the range of 5 μM to 20 μM against several cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzimidazole moieties. For instance:
- Mechanism-Based Approaches : Research indicates that 1,3,4-oxadiazoles can inhibit key enzymes involved in cancer cell proliferation. Compounds similar to the target compound have shown significant activity against breast cancer cell lines (MCF-7), demonstrating their potential as anticancer agents .
Anti-inflammatory Effects
The incorporation of benzimidazole derivatives has been linked to anti-inflammatory properties:
- Inhibition of COX Enzymes : Studies have reported that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, compounds with similar structures have shown promising results in reducing edema in animal models compared to standard anti-inflammatory drugs .
Biological Mechanisms
The biological mechanisms underlying the activities of this compound involve:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes implicated in cancer progression and inflammation.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Efficacy
A study conducted by Abdel K. Mansour et al. synthesized novel 1,3,4-oxadiazole derivatives and evaluated their anticancer potency against leukemia cell lines. Among the tested compounds, those structurally related to the target compound exhibited significant cytotoxic effects at low concentrations .
Case Study 2: Anti-inflammatory Properties
Research by Sharma et al. demonstrated that benzimidazole derivatives could significantly reduce inflammation in animal models. The study compared the efficacy of these compounds with traditional anti-inflammatory drugs such as indomethacin and found that certain derivatives had superior activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Oxadiazole-Thioacetamide Analogues
Compound W1 (3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide)
- Structural Differences : Replaces the ethyl-oxadiazole-thiazolyl-furan chain with a benzamide-dinitrophenyl group.
- Activity : Exhibits antimicrobial (MIC: 4–8 µg/mL against S. aureus) and anticancer activity (IC₅₀: 12 µM against MCF-7 cells), attributed to the electron-withdrawing nitro groups enhancing electrophilic interactions .
- Synthesis : Achieved via nucleophilic substitution, yielding 65–70% crystallized products, compared to the target compound’s multi-step synthesis involving thiol-alkylation (yields ~58–65%) .
Compound 4d (2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide)
- Structural Differences : Substitutes oxadiazole with thiadiazole and replaces furan with 4-chlorophenyl.
- Activity : Shows moderate anticancer activity (IC₅₀: 25 µM against HeLa) due to the chlorophenyl group’s hydrophobic interactions. Lower solubility than the furan-containing target compound .
- Spectral Data : FT-IR peaks at 1678 cm⁻¹ (C=O) and 3305 cm⁻¹ (N-H), aligning with the target compound’s spectral profile .
Indole/Oxadiazole-Thioacetamide Derivatives
- 2a–i Series (2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides)
- Structural Differences : Replaces benzimidazole with indole and lacks the ethyl spacer.
- Activity : Superior anticancer potency (IC₅₀: 8–15 µM against A549 cells) due to indole’s planar aromaticity enhancing DNA intercalation. However, reduced metabolic stability compared to benzimidazole derivatives .
- Synthesis : Utilizes a threading closure reaction with carbon disulfide/KOH, yielding 60–75% .
Thiazole-Acetamide Hybrids
- Compound 9 (2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide)
- Structural Differences : Features an imidazole core instead of benzimidazole and includes fluorophenyl/methoxyphenyl groups.
- Activity : COX-2 inhibition (IC₅₀: 0.8 µM) via fluorophenyl’s electronegativity, but lower selectivity than the furan-thiazole moiety in the target compound .
- Synthesis : Requires potassium carbonate-mediated alkylation (yield: 55–60%), similar to the target compound’s methodology .
Key Research Findings
- The target compound’s furan-thiazole group likely offers a balance between solubility and target affinity, addressing limitations of chlorophenyl-containing analogues .
- Benzimidazole derivatives generally exhibit better pharmacokinetic profiles than indole-based compounds, as seen in W1’s higher bioavailability .
- Thioether linkages (common across all compounds) are critical for thiol-mediated cellular uptake, but the ethyl spacer in the target compound may reduce steric hindrance .
Q & A
Q. What are the key steps and reagents involved in synthesizing this compound?
The synthesis typically follows a multi-step pathway:
- Step 1 : Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Thioether linkage formation between the oxadiazole and acetamide moieties using coupling agents (e.g., DMF as solvent, NaH as base) .
- Step 3 : Functionalization of the thiazole ring with a furan substituent via nucleophilic aromatic substitution . Key reagents : Sodium hydride (NaH), dimethylformamide (DMF), and thiophosgene for sulfur incorporation.
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | H₂SO₄, reflux | Oxadiazole ring formation |
| 2 | Coupling | NaH, DMF, 60°C | Thioether bond formation |
| 3 | Substitution | K₂CO₃, ethanol, 80°C | Furan-thiazole linkage |
Q. How is structural confirmation achieved post-synthesis?
A combination of spectroscopic and chromatographic methods is used:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether coupling step?
Yield optimization involves:
- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature control : Maintaining 60–70°C minimizes side reactions (e.g., hydrolysis of the oxadiazole ring) . Note : Kinetic studies via thin-layer chromatography (TLC) are critical for real-time monitoring .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. fluorescence-based binding assays) .
- Compound stability : Pre-screen stability in assay buffers using HPLC to rule out degradation artifacts .
- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What methodologies identify biological targets for this compound?
Target identification strategies include:
- Computational docking : Molecular dynamics simulations with homology models of kinases or GPCRs .
- Chemical proteomics : Immobilized compound pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Kinase profiling : Broad-spectrum kinase inhibition panels (e.g., Eurofins KinaseProfiler) to map selectivity .
Q. How to assess stability under physiological conditions?
Stability studies involve:
- pH-dependent degradation : Incubate in buffers (pH 2–9) and quantify remaining compound via LC-MS .
- Metabolic stability : Liver microsome assays (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation products .
Methodological Recommendations
- Synthetic Challenges : The oxadiazole-thioether bond is prone to hydrolysis; use anhydrous conditions and inert atmospheres .
- Biological Assays : Pair cell-based assays (e.g., MTT for cytotoxicity) with target-specific biochemical assays (e.g., enzyme inhibition) to dissect mechanisms .
- Data Reproducibility : Archive batch-specific characterization data (NMR, HPLC) to control for synthetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
